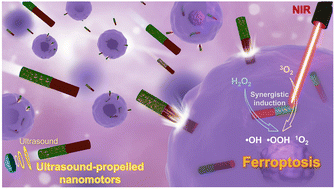Ultrasound-propelled nanomotors for efficient cancer cell ferroptosis†
Journal of Materials Chemistry B Pub Date: 2023-12-08 DOI: 10.1039/D3TB02041J
Abstract
Ferroptosis is a non-apoptotic form of cell death that is dependent on the accumulation of intracellular iron that causes elevation of toxic lipid peroxides. Therefore, it is crucial to improve the levels of intracellular iron and reactive oxygen species (ROS) in a short time. Here, we first propose ultrasound (US)-propelled Janus nanomotors (Au–FeOx/PEI/ICG, AFPI NMs) to accelerate cellular internalization and induce cancer cell ferroptosis. This nanomotor consists of a gold–iron oxide rod-like Janus nanomotor (Au–FeOx, AF NMs) and a photoactive indocyanine green (ICG) dye on the surface. It not only exhibits accelerating cellular internalization (∼4-fold) caused by its attractive US-driven propulsion but also shows good intracellular motion behavior. In addition, this Janus nanomotor shows excellent intracellular ROS generation performance due to the synergistic effect of the “Fenton or Fenton-like reaction” and the “photochemical reaction”. As a result, the killing efficiency of actively moving nanomotors on cancer cells is 88% higher than that of stationary nanomotors. Unlike previous passive strategies, this work is a significant step toward accelerating cellular internalization and inducing cancer-cell ferroptosis in an active way. These novel US-propelled Janus nanomotors with strong propulsion, efficient cellular internalization and excellent ROS generation are suitable as a novel cell biology research tool.


Recommended Literature
- [1] Electron transport properties of calix[4]arene based systems in a metal–molecule–metal junction†
- [2] Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature†
- [3] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†
- [4] Sequentially optimizing carbon nanotubes framework towards flexible and compact capacitive energy storage†
- [5] Black phosphorus analogue tin sulfide nanosheets: synthesis and application as near-infrared photothermal agents and drug delivery platforms for cancer therapy†
- [6] Bovine plasma hydrolysates’ iron chelating capacity and its potentiating effect on ferritin synthesis in Caco-2 cells
- [7] A new heterometallic terbium(iii)–ruthenium(ii) complex and its terbium(iii)–zinc(ii) analog: syntheses, characterization, luminescence, and electrochemical properties†
- [8] Study of plasma coagulation induced by contact with calcium chloride solution
- [9] Female versus male biological identities of nanoparticles determine the interaction with immune cells in fish†
- [10] Structural characterization and electrochemical performance of macroporous graphite-like C3N3 prepared by the Wurtz reaction and heat treatment†










